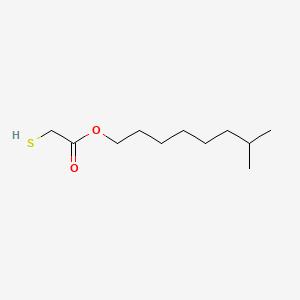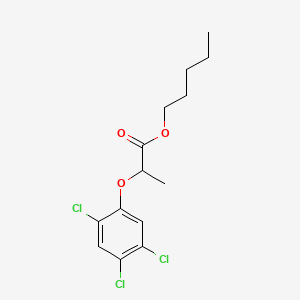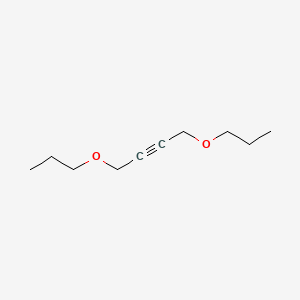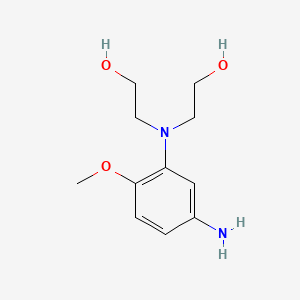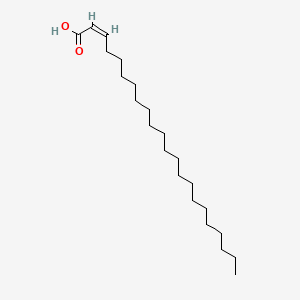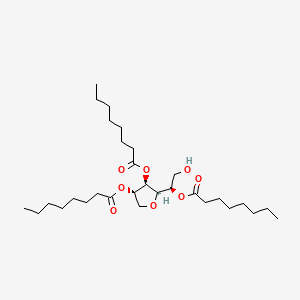
Sorbitan, trioctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorbitan, trioctanoate is a nonionic surfactant and emulsifier commonly used in various industrial and pharmaceutical applications. It is derived from sorbitol, a sugar alcohol, and octanoic acid, a medium-chain fatty acid. The compound is known for its ability to stabilize emulsions, making it a valuable ingredient in cosmetics, pharmaceuticals, and food products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan, trioctanoate is synthesized through the esterification of sorbitan with octanoic acid. The reaction typically involves heating sorbitan and octanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out until the desired degree of esterification is achieved, followed by purification through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Sorbitan, trioctanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Sorbitan and octanoic acid in the presence of sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Esterification: this compound.
Hydrolysis: Sorbitan and octanoic acid.
Oxidation: Oxidized derivatives of sorbitan and octanoic acid.
Reduction: Reduced derivatives of sorbitan and octanoic acid.
Scientific Research Applications
Sorbitan, trioctanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in the preparation of biological samples and as a stabilizer in enzyme reactions.
Medicine: Utilized in pharmaceutical formulations to enhance the stability and bioavailability of active ingredients.
Mechanism of Action
The mechanism of action of sorbitan, trioctanoate involves its ability to reduce surface tension and stabilize emulsions. The compound has both hydrophilic and hydrophobic regions, allowing it to interact with both water and oil phases. This amphiphilic nature enables this compound to form micelles, which encapsulate and disperse hydrophobic substances in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of various compounds .
Comparison with Similar Compounds
- Sorbitan monostearate (Span 60)
- Sorbitan tristearate (Span 65)
- Sorbitan monolaurate (Span 20)
- Polysorbates (Tween series)
Comparison: Sorbitan, trioctanoate is unique due to its specific fatty acid chain length (octanoic acid), which imparts distinct emulsifying properties compared to other sorbitan esters. While sorbitan monostearate and sorbitan tristearate are derived from stearic acid, and sorbitan monolaurate from lauric acid, this compound offers a balance between hydrophilicity and lipophilicity, making it suitable for a broader range of applications .
Properties
CAS No. |
94131-37-0 |
|---|---|
Molecular Formula |
C30H54O8 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-octanoyloxyethyl]-4-octanoyloxyoxolan-3-yl] octanoate |
InChI |
InChI=1S/C30H54O8/c1-4-7-10-13-16-19-26(32)36-24(22-31)29-30(38-28(34)21-18-15-12-9-6-3)25(23-35-29)37-27(33)20-17-14-11-8-5-2/h24-25,29-31H,4-23H2,1-3H3/t24-,25+,29-,30-/m1/s1 |
InChI Key |
YPSQXMOPHRARAQ-LPKQAODOSA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCC)[C@@H](CO)OC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCC)C(CO)OC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


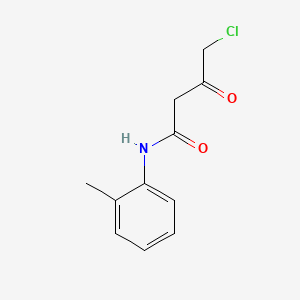
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
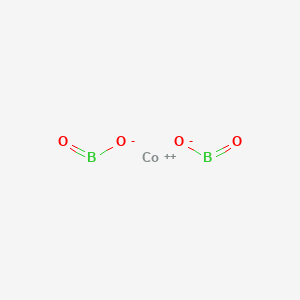

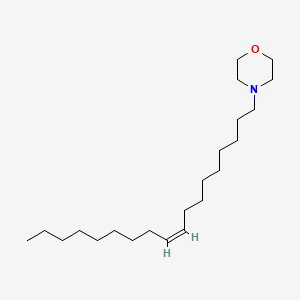
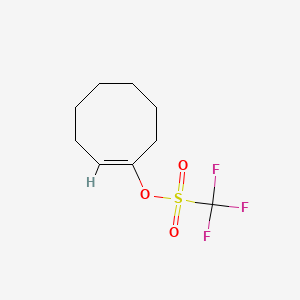
![[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl](/img/structure/B15177492.png)

